molecular formula C8H6F2N2O B13029794 7-(Difluoromethoxy)-1H-indazole

7-(Difluoromethoxy)-1H-indazole

Katalognummer: B13029794
Molekulargewicht: 184.14 g/mol
InChI-Schlüssel: RVVBOCKYXDMFPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Difluoromethoxy)-1H-indazole (CAS 1315362-50-5) is a high-purity indazole derivative offered for research and development purposes. Indazole is an amphoteric heterocyclic compound that can be protonated to an indazolium cation or deprotonated to an indazolate anion, with pKa values of 1.04 and 13.86 for these respective equilibria . This structural feature makes indazole a valuable scaffold in medicinal chemistry. Indazole derivatives are known to display a broad spectrum of biological activities and are investigated as key intermediates in the synthesis of various pharmaceutical compounds . The difluoromethoxy substituent on the 7-position of the indazole ring system is a common modification in drug discovery, often used to fine-tune the molecule's electronic properties, metabolic stability, and membrane permeability. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. References Catalan, Javier; Elguero, Jose (1987). "Basicity and Acidity of Azoles." Advances in Heterocyclic Chemistry .

Eigenschaften

Molekularformel

C8H6F2N2O

Molekulargewicht

184.14 g/mol

IUPAC-Name

7-(difluoromethoxy)-1H-indazole

InChI

InChI=1S/C8H6F2N2O/c9-8(10)13-6-3-1-2-5-4-11-12-7(5)6/h1-4,8H,(H,11,12)

InChI-Schlüssel

RVVBOCKYXDMFPQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)OC(F)F)NN=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethoxy)-1H-indazole typically involves the introduction of the difluoromethoxy group onto the indazole ring. One common method is the reaction of 7-hydroxyindazole with difluoromethylating agents under specific conditions. For instance, the reaction can be carried out using difluoromethyl iodide in the presence of a base such as potassium carbonate, in a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of 7-(Difluoromethoxy)-1H-indazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, reagents, and catalysts is crucial to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Difluoromethoxy)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted indazoles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential
7-(Difluoromethoxy)-1H-indazole has been investigated for its potential therapeutic applications, particularly as a pharmacological agent. Research indicates that the compound exhibits promising activity against various diseases, including cancer and inflammatory conditions. Its unique difluoromethoxy group enhances its biological activity by modulating lipophilicity and permeability, which are critical factors in drug design .

Case Studies

  • Cancer Research : In studies focused on cancer treatment, 7-(Difluoromethoxy)-1H-indazole has shown efficacy in inhibiting tumor growth in vitro and in vivo models. For instance, it was tested in mouse models at doses ranging from 5 to 20 mg/kg, demonstrating significant anti-tumor effects .
  • Inflammatory Disorders : The compound's anti-inflammatory properties have been explored through various assays that assess its ability to reduce pro-inflammatory cytokines. In vitro studies suggest that it may inhibit NF-kB activation, a key pathway involved in inflammation .

Pharmacological Properties

ADME Characteristics
The absorption, distribution, metabolism, and excretion (ADME) properties of 7-(Difluoromethoxy)-1H-indazole are crucial for its development as a drug candidate. Studies indicate that the difluoromethoxy group can enhance the compound's permeability while potentially decreasing lipophilicity compared to other analogs. This balance is essential for optimizing bioavailability and therapeutic efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 7-(Difluoromethoxy)-1H-indazole is vital for improving its pharmacological profile. Variations in the indazole structure have been systematically studied to identify modifications that enhance activity against specific biological targets. For example, modifications to the substituents on the indazole ring have been shown to significantly affect potency and selectivity against certain enzymes or receptors involved in disease pathways .

Comparative Analysis of Related Compounds

Compound NameStructure FeatureTherapeutic AreaEfficacy Level
7-(Difluoromethoxy)-1H-indazoleDifluoromethoxy groupCancer, InflammationHigh
5-Fluoro-1H-indazoleFluoro groupAntimicrobialModerate
Indazole derivativesVarious substituentsDiverse (e.g., CNS)Variable

Wirkmechanismus

The mechanism of action of 7-(Difluoromethoxy)-1H-indazole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Indazole Derivatives

Substituent Electronic and Steric Effects

Table 1: Key Substituent Properties at the 7-Position of 1H-Indazole
Compound Substituent Electronic Effect Molecular Weight (g/mol) Key Applications/Reactivity
7-(Difluoromethoxy)-1H-indazole -OCHF₂ Moderate EWG* 198.1 (calculated) Drug design (stability, lipophilicity)
7-(Trifluoromethyl)-1H-indazole -CF₃ Strong EWG 186.1 Cross-coupling reactions
7-Nitro-1H-indazole (7NI) -NO₂ Strong EWG 163.1 Nitric oxide synthase inhibition
7-Bromo-1H-indazole -Br Weak EWG 197.0 Suzuki-Miyaura couplings
7-Iodo-1H-indazole -I Weak EWG 244.0 Radiolabeling, bulky substituent
7-Fluoro-1H-indazole -F Moderate EWG 136.1 Bioisostere for -H or -OH

*EWG = Electron-Withdrawing Group

Key Observations :

  • The difluoromethoxy group balances moderate electron withdrawal with improved metabolic stability over methoxy.
  • Trifluoromethyl (-CF₃) is more lipophilic and electron-withdrawing, enhancing resistance to oxidative metabolism but reducing solubility.
  • Nitro (-NO₂) groups increase polarity, making 7NI a potent enzyme inhibitor but prone to reduction reactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) logP (Predicted) Solubility (mg/mL) Stability Notes
7-(Difluoromethoxy)-1H-indazole Not reported ~2.1* Moderate (DMSO) Stable under inert conditions
7-Nitro-1H-indazole 183 1.5 Low (aqueous) Sensitive to light
3,7-Dibromo-1H-indazole Not reported 3.0 Insoluble Used in further functionalization
7-Fluoro-1H-indazole Not reported 1.8 Moderate High thermal stability

*Calculated using fragment-based methods.

Key Observations :

  • The difluoromethoxy group increases logP compared to -F or -NO₂, suggesting better membrane permeability.
  • Halogenated derivatives (Br, I) exhibit low solubility, limiting their use in aqueous formulations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.